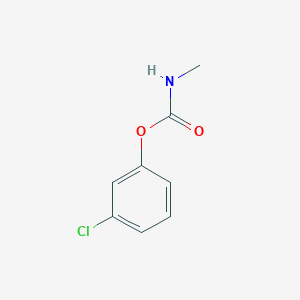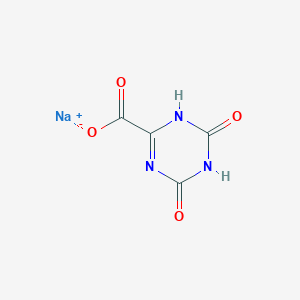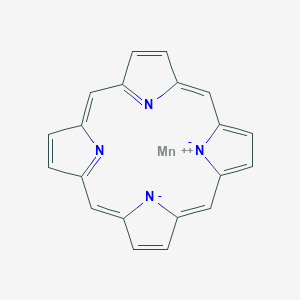![molecular formula C15H17N3O B231543 3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone](/img/structure/B231543.png)
3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone involves the inhibition of specific enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of topoisomerase II, an enzyme required for DNA replication and repair. Additionally, this compound has been found to bind to specific receptors in the body, including the dopamine transporter and the adenosine A1 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone are diverse and depend on the specific application. This compound has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells in vitro and in animal models. Additionally, this compound has been found to improve cognitive function in animal models of neurological disorders.
实验室实验的优点和局限性
The advantages of using 3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone in lab experiments include its high potency and specificity for its target enzymes and receptors. This compound is also relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one limitation of using this compound in lab experiments is its potential toxicity at high doses. Careful dose-response studies are required to ensure the safety of this compound in animal models.
未来方向
There are many future directions for the study of 3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone. One direction is to further investigate its potential therapeutic applications, including its use in the treatment of neurological disorders and cancer. Another direction is to develop more potent and selective analogs of this compound for use in lab experiments and potential clinical applications. Additionally, the potential toxicity of this compound should be further investigated to ensure its safety in animal models and potential human use.
合成方法
The synthesis of 3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone involves the condensation of 2-methyl-4(3H)-quinazolinone with 7-azabicyclo[4.1.0]hept-7-yl lithium. This reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the reaction is typically high, and the purity of the product can be easily achieved through simple purification techniques.
科学研究应用
3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to have significant anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
产品名称 |
3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone |
|---|---|
分子式 |
C15H17N3O |
分子量 |
255.31 g/mol |
IUPAC 名称 |
3-(7-azabicyclo[4.1.0]heptan-7-yl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H17N3O/c1-10-16-12-7-3-2-6-11(12)15(19)17(10)18-13-8-4-5-9-14(13)18/h2-3,6-7,13-14H,4-5,8-9H2,1H3 |
InChI 键 |
WLQRUURXLKFIMR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N3C4C3CCCC4 |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N3C4C3CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)
![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)





![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)
![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)

![N-[2-(benzylamino)-2-oxoethyl]benzamide](/img/structure/B231503.png)
![4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene](/img/structure/B231506.png)